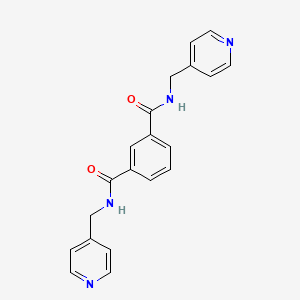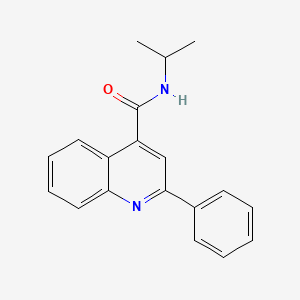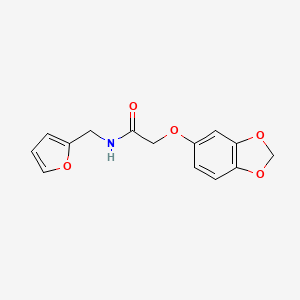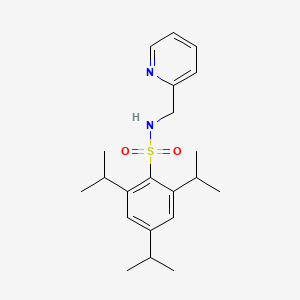
N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-2-(4-methylphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-2-(4-methylphenyl)acetamide: is an organic compound that belongs to the class of thiadiazoles. Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is characterized by the presence of a tert-butyl group, a thiadiazole ring, and a methylphenyl group, making it a unique and versatile molecule in various chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-2-(4-methylphenyl)acetamide typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate thiosemicarbazides with carboxylic acids or their derivatives under acidic or basic conditions.
Introduction of the tert-Butyl Group: The tert-butyl group is introduced through alkylation reactions using tert-butyl halides in the presence of a strong base.
Attachment of the Methylphenyl Group: The methylphenyl group is attached via acylation reactions using acyl chlorides or anhydrides in the presence of a Lewis acid catalyst.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous processes, utilizing optimized reaction conditions to ensure high yield and purity. The use of automated reactors and advanced purification techniques such as crystallization and chromatography is common in industrial settings.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving the thiadiazole ring or the methylphenyl group. Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reduction reactions can target the carbonyl group or the thiadiazole ring. Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the aromatic ring or the thiadiazole ring. Reagents such as halogens, alkyl halides, and nucleophiles like amines or thiols are used.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, alkyl halides, amines, thiols.
Major Products Formed:
Oxidation: Oxidized derivatives of the thiadiazole ring or the methylphenyl group.
Reduction: Reduced forms of the carbonyl group or the thiadiazole ring.
Substitution: Substituted derivatives at the aromatic ring or the thiadiazole ring.
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Employed in the development of new materials with specific electronic or optical properties.
Biology:
- Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, or anticancer properties.
Medicine:
- Explored as a potential drug candidate for various therapeutic applications, including anti-inflammatory and analgesic effects.
Industry:
- Utilized in the production of specialty chemicals, agrochemicals, and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-2-(4-methylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or modulating the activity of specific enzymes involved in metabolic pathways.
Interacting with Receptors: Binding to cellular receptors and altering signal transduction pathways.
Disrupting Cellular Processes: Affecting cellular processes such as DNA replication, protein synthesis, or cell division.
Comparison with Similar Compounds
N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-2-phenylacetamide: Lacks the methyl group on the phenyl ring.
N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-2-(4-chlorophenyl)acetamide: Contains a chlorine atom instead of a methyl group on the phenyl ring.
N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-2-(4-nitrophenyl)acetamide: Contains a nitro group instead of a methyl group on the phenyl ring.
Uniqueness: N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-2-(4-methylphenyl)acetamide is unique due to the presence of the methyl group on the phenyl ring, which can influence its chemical reactivity, biological activity, and physical properties. This structural variation can lead to differences in its interaction with molecular targets and its overall efficacy in various applications.
Properties
Molecular Formula |
C15H19N3OS |
|---|---|
Molecular Weight |
289.4 g/mol |
IUPAC Name |
N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-2-(4-methylphenyl)acetamide |
InChI |
InChI=1S/C15H19N3OS/c1-10-5-7-11(8-6-10)9-12(19)16-14-18-17-13(20-14)15(2,3)4/h5-8H,9H2,1-4H3,(H,16,18,19) |
InChI Key |
HTUFUPZHEFVKHV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CC(=O)NC2=NN=C(S2)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-(3-nitrophenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B11175609.png)


![1-(2-methylphenyl)-5-oxo-N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]pyrrolidine-3-carboxamide](/img/structure/B11175624.png)
![4-benzyl-2-(ethylsulfanyl)-9-(4-methoxyphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B11175625.png)
![4-methoxy-N-(6-oxopyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-7(6H)-yl)benzamide](/img/structure/B11175629.png)
![2-iodo-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]benzamide](/img/structure/B11175649.png)

![6-[(4-benzoylpiperazino)methyl]-8-methoxy-4,4-dimethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione](/img/structure/B11175664.png)
![2-(4-fluorophenyl)-N-[5-(2-methoxybenzyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B11175668.png)
![N-{5-[(phenylsulfanyl)methyl]-1,3,4-thiadiazol-2-yl}-2-(thiophen-2-yl)acetamide](/img/structure/B11175671.png)

![N-(4-methoxyphenyl)-2-[(4-oxo-3-phenyl-3,4-dihydro-2-quinazolinyl)sulfanyl]acetamide](/img/structure/B11175675.png)

